1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol
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Overview
Description
1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol is a complex organic compound with a unique structure It features a benzyloxy group, a dimethyl-tetrahydrofuro-dioxol ring, and a tert-butyldimethylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol typically involves multiple steps:
Formation of the Tetrahydrofuro-Dioxol Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrofuro-dioxol ring.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, often using benzyl chloride and a suitable base.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler alcohol.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce a simpler alcohol.
Scientific Research Applications
1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and testing.
Biological Studies: It can be used in studies to understand the interactions of similar compounds with biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and tert-butyldimethylsilyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Benzyloxy-2,2-dimethyl-4H-furo[2,3-d][1,3]dioxol-5-yl)-ethane-1,2-diol
- N-{[(3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl}-N’-{[(3aS,6R,6aS)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl}-1,7-heptanediamine
Uniqueness
The presence of the tert-butyldimethylsilyl-protected hydroxyl group distinguishes 1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol from similar compounds. This protecting group can be selectively removed under mild conditions, allowing for further functionalization.
Properties
Molecular Formula |
C22H36O6Si |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-1-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethanol |
InChI |
InChI=1S/C22H36O6Si/c1-21(2,3)29(6,7)25-14-16(23)17-18(24-13-15-11-9-8-10-12-15)19-20(26-17)28-22(4,5)27-19/h8-12,16-20,23H,13-14H2,1-7H3 |
InChI Key |
YFROYIGHJKBLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO[Si](C)(C)C(C)(C)C)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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